molecular formula C18H21NOS B2940052 N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049526-18-2

N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2940052
CAS RN: 1049526-18-2
M. Wt: 299.43
InChI Key: ROIJGAUINJHDTH-UHFFFAOYSA-N
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Description

N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as 2-(thiophen-2-yl)-2,3,3a,4,5,6-hexahydro-1H-phenalen-1-one, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a synthetic cannabinoid that has been studied for its effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.

Mechanism of Action

The mechanism of action of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves its interaction with the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound acts as a partial agonist of the CB1 receptor, which is primarily found in the central nervous system, and the CB2 receptor, which is primarily found in the immune system.
Biochemical and Physiological Effects:
N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate various physiological processes, including appetite, mood, and memory.

Advantages and Limitations for Lab Experiments

The advantages of using N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which allows for more precise manipulation of the endocannabinoid system. However, limitations of this compound include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several potential future directions for research on N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide. One area of interest is the development of more selective and potent analogs of this compound for use in medicinal chemistry. Another area of interest is the investigation of the effects of this compound on various physiological processes, including immune function and metabolism. Additionally, further research is needed to determine the long-term safety and potential side effects of this compound.
In conclusion, N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in various fields. This compound has been studied for its effects on the endocannabinoid system, and has shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of this compound and its analogs.

Synthesis Methods

The synthesis of N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide involves the reaction of N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamidethiophenecarboxylic acid with cyclopentanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then reacted with phenethylamine to yield the final product.

Scientific Research Applications

N-phenethyl-1-(thiophen-N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamideyl)cyclopentanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-(2-phenylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c20-17(19-13-10-15-7-2-1-3-8-15)18(11-4-5-12-18)16-9-6-14-21-16/h1-3,6-9,14H,4-5,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIJGAUINJHDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenethyl-1-(thiophen-2-yl)cyclopentanecarboxamide

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